molecular formula C20H16N4O2 B2813668 2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415562-83-1

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2813668
CAS No.: 2415562-83-1
M. Wt: 344.374
InChI Key: STQZFXUESQMWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a quinazoline moiety fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which combines the properties of both quinazoline and pyrrole moieties.

Properties

IUPAC Name

5-phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19-15-10-23(18-14-8-4-5-9-17(14)21-12-22-18)11-16(15)20(26)24(19)13-6-2-1-3-7-13/h1-9,12,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQZFXUESQMWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=NC4=CC=CC=C43)C(=O)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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